molecular formula C10H8N4 B1588092 2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide CAS No. 98507-06-3

2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide

Cat. No. B1588092
CAS RN: 98507-06-3
M. Wt: 184.2 g/mol
InChI Key: GJCNOUWCQVLIEI-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide” is also known as “N,N’-Dicyano-2,5-dimethylbenzoquinonediimine”. It forms donor-acceptor complexes with crystalline clathrates of cyclotricatechylene . The empirical formula of this compound is C10H8N4 and it has a molecular weight of 184.20 .


Physical And Chemical Properties Analysis

The melting point of “2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide” is 191-194 °C . The predicted boiling point is 275.0±50.0 °C and the predicted density is 1.10±0.1 g/cm3 .

Scientific Research Applications

Mass Spectra Analysis

The mass spectra of related compounds, such as 1,1,4,4-tetramethyl-2,3,5,6-tetraphenyl-1,4-disila-2,5-cyclohexadiene, have been studied to understand fragmentation patterns and rearrangement types in organometallic chemistry (Maruca, Oertel & Roseman, 1972).

Crystal Structure Analysis

Studies on crystal structures, like those of cyclopentadienyl(1,4-dimethyl-1,4-diboracyclohexa-2,5-diene)cobalt, contribute to the understanding of molecular configurations and bonding in organometallic complexes (Herberich, Hessner, Beswetherick, Howard & Woodward, 1980).

Molecular Structures Studies

Investigations into molecular structures of compounds like bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene) provide insights into non-planar carbocyclic rings and bond lengths, critical in understanding the behavior of cyclic compounds (Trætteberg, Bakken, Almenningen, Luẗtke & Janssen, 1982).

Spectroscopic Investigations

Spectroscopic studies, like those on bi-(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene), help in determining the conformation of compounds in different states, which is crucial for applications in materials science and photochemistry (Janssen & Lüttke, 1982).

Synthetic Chemistry

Research in synthetic chemistry, such as the development of novel strategies for the preparation of lactams using 2,5-cyclohexadienones, demonstrates the versatility of these compounds in synthesizing various derivatives (Wardrop & Burge, 2005).

Photocatalysis and Electrochemistry

Studies on the electroactive species in catalysis, for instance, the oxidation of cyclohexadiene to benzene, show the application of these compounds in understanding and improving catalytic processes (Hill & Mann, 1991).

properties

IUPAC Name

(4-cyanoimino-2,5-dimethylcyclohexa-2,5-dien-1-ylidene)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-7-3-10(14-6-12)8(2)4-9(7)13-5-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCNOUWCQVLIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC#N)C(=CC1=NC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405112
Record name (2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide

CAS RN

98507-06-3
Record name (2,5-Dimethylcyclohexa-2,5-diene-1,4-diylidene)dicyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidenebiscyanamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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